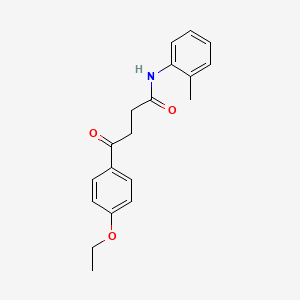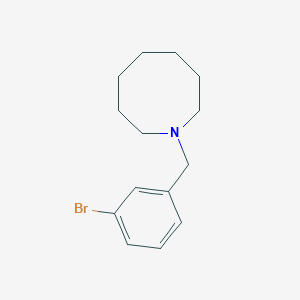
N-(4-chlorobenzyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-phenoxybenzamide, also known as 4-CB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-phenoxybenzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In the cardiovascular system, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-phenoxybenzamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain and other tissues. For example, this compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, vasodilatory effects in the cardiovascular system, and inhibitory effects on cancer cell growth. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-2-phenoxybenzamide in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
Direcciones Futuras
There are many potential future directions for the use of N-(4-chlorobenzyl)-2-phenoxybenzamide in scientific research. One area of interest is the development of new treatments for anxiety and depression based on the anxiolytic and antidepressant effects of this compound. Additionally, this compound may have potential applications in the treatment of hypertension and cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-phenoxybenzamide involves the reaction of 4-chlorobenzyl chloride with 2-phenoxyaniline in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through a variety of methods such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGMRAUGFUFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)




![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)